molecular formula C12H16O3 B13536206 2-Hydroxy-3-mesitylpropanoic acid

2-Hydroxy-3-mesitylpropanoic acid

Cat. No.: B13536206
M. Wt: 208.25 g/mol
InChI Key: XWANCPLFIUGJFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3-mesitylpropanoic acid is an organic compound with the molecular formula C12H16O3 It is a derivative of propanoic acid, where a hydroxy group and a mesityl group are attached to the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-mesitylpropanoic acid typically involves the reaction of mesityl bromide with a suitable precursor under controlled conditions. One common method is the reaction of mesityl bromide with ethyl 2-hydroxypropanoate in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically under nitrogen, and at a temperature range of 0-25°C. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-mesitylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-3-mesitylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-mesitylpropanoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the mesityl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxypropanoic acid:

    3-Hydroxy-3-methylbutanoic acid: Similar in having a hydroxy and carboxylic acid group but with a different alkyl substituent.

Uniqueness

2-Hydroxy-3-mesitylpropanoic acid is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in applications requiring specific molecular interactions and reactivity .

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-hydroxy-3-(2,4,6-trimethylphenyl)propanoic acid

InChI

InChI=1S/C12H16O3/c1-7-4-8(2)10(9(3)5-7)6-11(13)12(14)15/h4-5,11,13H,6H2,1-3H3,(H,14,15)

InChI Key

XWANCPLFIUGJFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC(C(=O)O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.